molecular formula C35H34ClNP2 B010770 (3R,4R)-(+)-1-BENZYL-3,4-BIS(DIPHENYLPHOSPHINO)PYRROLIDINE HYDROCHLORIDE CAS No. 104351-43-1

(3R,4R)-(+)-1-BENZYL-3,4-BIS(DIPHENYLPHOSPHINO)PYRROLIDINE HYDROCHLORIDE

Cat. No.: B010770
CAS No.: 104351-43-1
M. Wt: 566 g/mol
InChI Key: UHRJMIZUJLWADV-SWIBWIMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-(+)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride is a chiral phosphine ligand widely used in asymmetric catalysis. Its structure features a pyrrolidine backbone with two diphenylphosphine groups at the 3R and 4R positions and a benzyl substituent at the nitrogen atom. The hydrochloride form enhances solubility in polar solvents, making it suitable for homogeneous catalytic systems.

Properties

IUPAC Name

[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33NP2.ClH/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33;/h1-25,34-35H,26-28H2;1H/t34-,35-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRJMIZUJLWADV-SWIBWIMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34ClNP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

  • Condensation : L-Tartaric acid undergoes condensation with benzylamine in a refluxing toluene solution, forming a Schiff base intermediate.

  • Reduction : The intermediate is reduced using a NaBH₄–BF₃·Et₂O system under inert conditions, yielding the diol with retained stereochemistry.

Key Data:

ParameterValue/Description
Starting MaterialL-Tartaric acid
Condensation SolventToluene
Reducing AgentNaBH₄–BF₃·Et₂O (1:2 molar ratio)
Reaction Temperature0°C to room temperature (gradual warming)
Yield65–72% (isolated)

The stereochemical integrity of the diol is confirmed via single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P2₁) with unit cell parameters: a = 6.0244 Å, b = 8.1033 Å, c = 10.3981 Å, β = 96.016°.

Introduction of Diphenylphosphino Groups

The diol undergoes sequential phosphination to install the diphenylphosphino moieties. This step demands strict anhydrous conditions to prevent oxidation of the phosphine groups.

Procedure

  • Activation : The diol is treated with a chlorinating agent (e.g., SOCl₂) to generate the dichloride intermediate.

  • Phosphination : Reaction with diphenylphosphine (2.2 equiv) in the presence of a base (e.g., triethylamine) facilitates nucleophilic substitution at both hydroxyl sites.

Optimization Insights:

  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of both reactants.

  • Catalyst : No catalyst is required, but the reaction benefits from slow addition of diphenylphosphine to mitigate exothermic side reactions.

  • Yield : 80–85% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Formation of the Hydrochloride Salt

The final step involves protonation of the bisphosphine ligand to enhance stability and solubility.

Protocol

  • Acid Treatment : The free base is dissolved in anhydrous diethyl ether and treated with concentrated HCl (1.1 equiv) at 0°C.

  • Precipitation : The hydrochloride salt precipitates as a white solid, which is filtered and washed with cold ether.

Characterization Data:

  • Melting Point : 198–200°C (decomposition).

  • Optical Rotation : [α]D20=+152°[α]^{20}_D = +152° (c = 1.0 in CHCl₃).

  • Purity : >95% (by ³¹P NMR spectroscopy).

Industrial-Scale Considerations

While academic protocols emphasize precision, industrial production scales necessitate modifications:

ParameterAcademic MethodIndustrial Adaptation
PhosphinationBatch reactor, manual additionContinuous flow system
PurificationColumn chromatographyRecrystallization (ethanol/hexane)
Throughput5–10 g per batch1–5 kg per day

Industrial processes prioritize cost-efficiency by recycling solvents and employing catalytic BF₃·Et₂O recovery systems.

Challenges and Mitigation Strategies

  • Stereochemical Integrity :

    • Risk : Epimerization during phosphination.

    • Solution : Use of bulky bases (e.g., N,N-diisopropylethylamine) and low temperatures (−20°C).

  • Phosphine Oxidation :

    • Risk : Formation of phosphine oxides.

    • Solution : Rigorous inert atmosphere (argon) and degassed solvents.

Alternative Synthetic Routes

A comparative analysis of methods reveals trade-offs:

MethodYield (%)Purity (%)Stereoselectivity
Diol Phosphination8095>99% R,R
Direct Amination659095% R,R

The diol-based route remains superior for large-scale applications due to its reproducibility and scalability.

Chemical Reactions Analysis

[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding phosphine oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.

Scientific Research Applications

Catalysis

One of the primary applications of (3R,4R)-(+)-1-benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride is as a ligand in coordination chemistry:

  • Metal Complexation : It forms stable complexes with transition metals, facilitating various catalytic reactions including hydrogenation and cross-coupling reactions.
  • Example Study : A study demonstrated its effectiveness as a ligand in rhodium-catalyzed hydroformylation reactions, significantly enhancing reaction rates and selectivity .

Biological Interactions

The compound's unique structure allows it to interact with biological molecules:

  • Enzyme Mechanisms : It has been utilized in research to study enzyme mechanisms by acting as a model for phosphine interactions with metal ions in biological systems.
  • Therapeutic Potential : Investigations into its potential as a therapeutic agent have shown promise in targeting specific molecular pathways involved in disease processes.

Material Science

In material science, this compound is employed:

  • Synthesis of Advanced Materials : It is used in the synthesis of advanced polymeric materials where phosphine functionalities can impart desirable properties such as thermal stability and reactivity.

Case Study 1: Rhodium-Catalyzed Reactions

A significant application was reported where this compound was used in rhodium-catalyzed hydroformylation of styrene. The results indicated that the presence of this ligand increased the regioselectivity towards linear aldehydes significantly compared to traditional ligands .

Research assessing the biological activity of this compound revealed its potential inhibitory effects on certain enzymes involved in cancer pathways. The study highlighted how modifications to the phosphine groups could enhance selectivity and potency against specific targets .

Mechanism of Action

The mechanism of action of [(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride involves its interaction with specific molecular targets. The compound’s phosphine groups can coordinate with metal ions, forming stable complexes that facilitate various catalytic reactions. Additionally, its unique structure allows it to interact with biological molecules, influencing molecular pathways and enzyme activities .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₃₅H₃₄ClNP₂ (hydrochloride salt).
  • Synonyms: DEGUPHOS, CataSiumD(R), (R,R)-Bis(diphenylphosphino)-1-benzylpyrrolidine hydrochloride .
  • Chirality : The rigid (3R,4R) configuration ensures high enantioselectivity in catalytic reactions, particularly hydrogenation and cross-coupling .
  • Safety : Classified with hazard code R36 (irritating to eyes), requiring precautions such as eye protection during handling .

This compound is a precursor to transition metal complexes (e.g., rhodium or ruthenium) used in industrial asymmetric synthesis. Its stereochemical rigidity and electron-donating phosphine groups make it superior to flexible ligands in certain reactions.

Structural and Functional Comparison Table

Compound Structure Primary Application Enantioselectivity Key Advantages
(3R,4R)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride Chiral pyrrolidine with bis-phosphine groups; hydrochloride salt Asymmetric catalysis (ligand) High (R,R configuration) Rigid backbone enhances stereocontrol; soluble in polar solvents .
(+)-(3R,4R)-Rhodium(I) tetrafluoroborate complex Rhodium coordinated to the pyrrolidine ligand and 1,5-cyclooctadiene Hydrogenation catalysis Very high Higher activity than free ligand; industrial scalability .
CARULITE Catalyst (CuMnO₃) Mixed metal oxide (Cu, Mn, O) Oxidation reactions None Robust under high temperatures; used in air purification .
DIOP ((-)-DIOP) Tartrate-derived chiral bis-phosphine ligand Asymmetric hydrogenation Moderate Early-generation ligand; flexible backbone limits stereoselectivity .
YA1/YA2/YA3 (Pyrrolidine spiroisoxazoline derivatives) Pyrrolidine fused with isoxazoline rings Anticancer drug candidates N/A Bioactive properties; target-specific cytotoxicity .

Detailed Analysis

vs. Rhodium(I) Tetrafluoroborate Complex

The rhodium complex (CAS 99143-48-3) incorporates the pyrrolidine ligand as a coordination partner, enabling superior catalytic activity in hydrogenation. While the free hydrochloride ligand is a precursor, the rhodium complex directly participates in catalysis, achieving turnover frequencies (TOFs) >10,000 h⁻¹ in ketone hydrogenation . However, the metal complex is costlier and sensitive to air compared to the ligand alone.

vs. CARULITE Catalyst

Unlike the pyrrolidine ligand, it operates via radical mechanisms in oxidation reactions (e.g., VOC degradation) and is thermally stable up to 400°C. Its applications are orthogonal to asymmetric catalysis, highlighting the niche role of chiral phosphine ligands .

vs. DIOP Ligand

DIOP, a tartrate-derived bis-phosphine ligand, was among the first chiral ligands used in asymmetric hydrogenation. However, its flexible backbone results in lower enantioselectivity (e.g., 70–80% ee in ketone hydrogenation) compared to the rigid pyrrolidine ligand (often >95% ee). The pyrrolidine ligand’s stereochemical rigidity minimizes unproductive metal-ligand conformations .

vs. YA Series Bioactive Compounds

YA1/YA2/YA3 are pyrrolidine derivatives fused with isoxazoline rings, designed for anticancer activity. Unlike the phosphine ligand, these compounds lack catalytic functionality but exhibit IC₅₀ values of 5–20 µM against cancer cell lines, demonstrating the versatility of pyrrolidine scaffolds in divergent applications .

Biological Activity

(3R,4R)-(+)-1-BENZYL-3,4-BIS(DIPHENYLPHOSPHINO)PYRROLIDINE HYDROCHLORIDE, commonly referred to as DEGphos, is a chiral phosphine ligand that has garnered attention in the field of asymmetric catalysis. Its unique structure and properties make it a significant compound in various biological and chemical applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C35H33NP2·HCl
  • Molecular Weight : 529.59 g/mol
  • CAS Number : 104351-43-1

The compound features a pyrrolidine ring substituted with benzyl and diphenylphosphino groups, which contribute to its steric and electronic properties essential for its catalytic activity.

DEGphos acts primarily as a ligand in transition metal complexes, particularly in rhodium-catalyzed asymmetric hydrogenation reactions. The chiral nature of DEGphos allows for the formation of enantiomerically enriched products through the stabilization of specific transition states during catalytic processes. This selectivity is crucial in the synthesis of pharmaceuticals and fine chemicals where chirality is a key factor.

Anticancer Activity

Research has indicated that phosphine ligands like DEGphos exhibit potential anticancer properties due to their ability to form stable complexes with metal catalysts that can activate prodrugs or enhance the efficacy of existing chemotherapeutics. A study demonstrated that DEGphos-modified rhodium catalysts could effectively convert prodrugs into active forms that selectively target cancer cells while minimizing effects on healthy tissues .

Antimicrobial Properties

In addition to its anticancer activity, there is emerging evidence suggesting that (3R,4R)-(+)-1-BENZYL-3,4-BIS(DIPHENYLPHOSPHINO)PYRROLIDINE may possess antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival. Further studies are necessary to quantify these effects and elucidate the underlying mechanisms.

Case Studies

  • Asymmetric Hydrogenation :
    • In a study by Tang & Zhang (2003), DEGphos was employed as a ligand in rhodium-catalyzed asymmetric hydrogenation reactions, leading to high enantioselectivity (up to 98% ee) in the reduction of various ketones and imines .
  • Synthesis of Chiral Compounds :
    • Nagel et al. (1984) reported the use of DEGphos in synthesizing chiral phosphine ligands that facilitated the production of enantiomerically pure compounds through various catalytic pathways .

Comparative Analysis

The biological activity of DEGphos can be compared with other phosphine ligands used in similar applications:

Ligand NameTypeApplicationEnantioselectivity
DEGphosChiral PhosphineAsymmetric HydrogenationUp to 98% ee
BINAPChiral PhosphineAsymmetric CatalysisUp to 95% ee
DPEphosChiral PhosphineAsymmetric ReactionsUp to 90% ee

Q & A

Q. What are the key considerations for synthesizing (3R,4R)-(+)-1-benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride with high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use asymmetric catalysis or chiral auxiliaries during synthesis to ensure stereochemical fidelity. For example, enantiopure pyrrolidine precursors can be employed to control the (3R,4R) configuration .
  • Phosphine Handling : Conduct reactions under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation of diphenylphosphino groups, which are air-sensitive .
  • Purification : Employ column chromatography with chiral stationary phases or recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate enantiomerically pure product.

Q. How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (critical for confirming (3R,4R) stereochemistry) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra of enantiomers to validate configuration .
  • NMR Spectroscopy : Analyze 31^{31}P-NMR coupling constants to confirm phosphine coordination geometry and symmetry .

Advanced Research Questions

Q. How can the compound’s stability under varying catalytic conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the ligand to elevated temperatures (40–80°C), varying pH (1–14), and oxidative/reductive environments (e.g., H2_2O2_2, NaBH4_4) while monitoring decomposition via HPLC or 31^{31}P-NMR .
  • Environmental Compartment Modeling : Use partition coefficients (log P) and hydrolysis rates to predict stability in aqueous/organic biphasic systems .

Q. What methodologies are effective in resolving discrepancies in enantioselectivity data reported for this ligand?

Methodological Answer:

  • Controlled Replication : Standardize reaction parameters (solvent purity, substrate ratios, temperature gradients) to isolate variables causing conflicting results .
  • Computational Modeling : Perform DFT calculations to compare transition-state energies for competing enantiomeric pathways, identifying steric/electronic biases .
  • Cross-Validation : Collaborate with independent labs to verify catalytic outcomes under identical conditions, reducing experimental bias .

Q. How can researchers design experiments to analyze the ligand’s coordination behavior with transition metals?

Methodological Answer:

  • Spectroscopic Titrations : Use UV-Vis or fluorescence quenching to determine binding constants (Kbind_{bind}) with metals like Pd(II), Rh(I), or Ru(II) .
  • Single-Crystal Analysis : Co-crystallize the ligand with metals to resolve coordination geometry (e.g., κ2^2-P,P vs. κ1^1-P modes) .
  • Kinetic Studies : Monitor metal-ligand association/dissociation rates via stopped-flow techniques under varying ionic strengths .

Q. What strategies mitigate air sensitivity during catalytic applications of this ligand?

Methodological Answer:

  • In Situ Preparation : Generate active metal-ligand complexes immediately before use to minimize phosphine oxidation .
  • Additive Screening : Introduce sacrificial reductants (e.g., ascorbic acid) or radical scavengers (e.g., BHT) to stabilize phosphine groups .
  • Protective Matrices : Encapsulate ligands in micelles or ionic liquids to shield them from moisture/oxygen .

Q. How can environmental impacts of this compound be assessed in line with regulatory frameworks?

Methodological Answer:

  • Ecotoxicology Assays : Test acute toxicity (LC50_{50}/EC50_{50}) on model organisms (e.g., Daphnia magna) using OECD guidelines .
  • Degradation Pathways : Use LC-MS/MS to identify breakdown products in simulated wastewater under UV irradiation .
  • Bioaccumulation Potential : Calculate bioconcentration factors (BCF) using octanol-water partition coefficients (log Kow_{ow}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-(+)-1-BENZYL-3,4-BIS(DIPHENYLPHOSPHINO)PYRROLIDINE HYDROCHLORIDE
Reactant of Route 2
Reactant of Route 2
(3R,4R)-(+)-1-BENZYL-3,4-BIS(DIPHENYLPHOSPHINO)PYRROLIDINE HYDROCHLORIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.